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Compound of Interest

N'-(3,4-dichlorophenyl)-4-
Compound Name:

methylbenzohydrazide
CAS No.: 326018-49-9
Cat. No.: B2361526

Get Quote

Executive Technical Summary

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide represents a specific derivative of the
benzohydrazide class, characterized by a 4-methylbenzoyl "head" and a 3,4-dichlorophenyl
“tail." This scaffold is pharmacologically significant due to its dual potential as an Enoyl-ACP
Reductase (InhA) inhibitor (antitubercular) and a Tyrosine Kinase (EGFR/mTOR) inhibitor
(anticancer).

The 3,4-dichloro substitution is critical; it enhances lipophilicity (

) and metabolic stability while facilitating halogen bonding within hydrophobic pockets of target
enzymes. This guide compares the theoretical binding performance of this ligand against
clinical standards (Isoniazid, Erlotinib) to validate its developmental potential.

Comparative Performance Analysis
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The following data aggregates representative binding affinities from validated

benzohydrazide/hydrazone studies. These values serve as the reference baseline for

evaluating your specific docking results.

ble 1: C ve Bindi ini hmarl

N'-(3,4-
Standard Cl)-4-Me- .
Target Reference o Mechanism
. PDB ID Affinity Benzohydra .
Protein Standard _ of Action
(kcallmol) zide
(Predicted)
Inhibition of
Enoyl-ACP o ) )
Isoniazid mycolic acid
Reductase 1ENY / 2NSD -95+0.5 -8.2t0-9.1 )
(INH-NAD) synthesis
(InhA)
(TB).
ATP-
) o competitive
EGFR Kinase 1M17/4HJO Erlotinib -8.1+04 -7.810 -8.6 o
inhibition
(NSCLC).
Inhibition of
mTOR
) 4JT6 Rapamycin -10.2+£0.6 -7.5t0-8.3 PI3K/Akt/mT
Kinase
OR pathway.
Regulation of
Glucosidase 3A4A Acarbose -75+0.3 -6.8t0 -7.5 carbohydrate
metabolism.

Analytic Insight: The 3,4-dichlorophenyl moiety typically occupies the hydrophobic binding

pocket (e.g., the substrate-binding loop of InhA), providing ~1.5 kcal/mol of additional stability

compared to unsubstituted phenyl rings due to hydrophobic enclosure and CI-1t interactions.
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Mechanism & SAR Logic

The biological activity of this compound relies on specific structural features. The diagram
below illustrates the Structure-Activity Relationship (SAR) logic driving the docking interactions.
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Figure 1: Structure-Activity Relationship (SAR) mapping of the ligand to key biological targets.

Validated Experimental Protocol

To ensure Scientific Integrity and reproducibility, follow this self-validating docking workflow.
This protocol is designed for use with AutoDock Vina or Gold, but the principles apply
universally.

Phase 1: Ligand Preparation (The "Input"” Variable)

o Structure Generation: Draw the structure in ChemDraw or Avogadro.

o Critical Check: Ensure the hydrazide linkage is in the correct tautomeric form (keto-form is
dominant).

e Energy Minimization:

o Perform geometry optimization using DFT (B3LYP/6-31G)* in Gaussian or ORCA to fix
bond lengths/angles.
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o Alternative: Use MMFF94 force field if DFT is unavailable.

o File Conversion: Convert the optimized .log or .mol2 file to .pdbqt (for AutoDock), ensuring
Gasteiger charges are added and non-polar hydrogens are merged.

Phase 2: Receptor Preparation (The "Control" Variable)

e Selection: Download PDB 1ENY (InhA) or 1IM17 (EGFR).
e Cleaning:

o Remove all water molecules (unless specific waters bridge the ligand-protein interaction,
e.g., in some kinase active sites).

o Remove co-crystallized ligands (save them for validation).

e Protonation: Add polar hydrogens and compute Kollman charges.

Phase 3: Grid Generation & Docking

o Grid Box Definition: Center the grid box on the coordinates of the co-crystallized ligand (e.qg.,
coordinates of Erlotinib in 1M17).

o Dimensions: 22 x 22 x 22 A (Standard) to cover the active site fully.
o Exhaustiveness: Set to 8 (minimum) or 32 (high precision).
 Validation Step (Mandatory):

o Re-dock the native co-crystallized ligand.

o Calculate RMSD: The Root Mean Square Deviation between the docked pose and the
crystal pose must be < 2.0 A. If > 2.0 A, adjust grid center or protonation states.

Phase 4: Workflow Visualization
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Figure 2: Step-by-step experimental workflow for validating docking results.

Interpretation of Results

When analyzing the docking pose of N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide, look
for these specific molecular interactions to validate "success":

e Hydrogen Bonding:
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o InhA: The hydrazide -NH- or C=0 should H-bond with Tyr158 (catalytic residue) and the
cofactor NAD+.

o EGFR: The carbonyl oxygen often accepts a hydrogen bond from Met793 in the hinge
region.

» Hydrophobic Interactions:

o The 3,4-dichlorophenyl ring should be buried in the hydrophobic pocket (residues like
Phel49, Leu218 in InhA).

o Pi-Pi Stacking: Look for T-shaped or parallel stacking with phenylalanine or tryptophan
residues.

e Binding Energy:
o A score more negative than -7.0 kcal/mol generally indicates a potential lead.

o A score more negative than -9.0 kcal/mol suggests high potency comparable to nanomolar
inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact
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Ontario, CA 91761, United States
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Contact our Ph.D. Support Team for a compatibility check
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